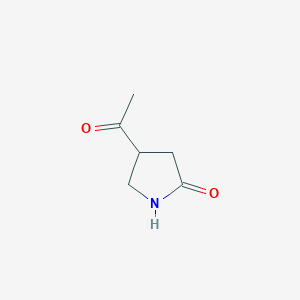

4-Acetylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

4-acetylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO2/c1-4(8)5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9) |

InChI Key |

HGFMLTBCDITYCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(=O)NC1 |

Origin of Product |

United States |

Chemical and Physical Properties of 4 Acetylpyrrolidin 2 One

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. This section details the key properties of 4-Acetylpyrrolidin-2-one.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 932-17-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 231 °C |

| Density | 1.15 g/cm³ |

| Refractive Index | 1.4810-1.4850 |

| Water Solubility | Slightly soluble |

Data sourced from nih.govcymitquimica.comchemicalbook.com

Synthesis and Manufacturing Processes

The synthesis of 4-substituted pyrrolidin-2-ones is a key area of investigation, as these compounds serve as important intermediates in the preparation of various target molecules.

One established method for synthesizing pyrrolidin-2-one derivatives involves the lactamization of γ-aminobutyric acid precursors. For instance, 1-aminopyrrolidin-2-one (B1281494) can be prepared through the lactamization of γ-butyrolactone with hydrazine (B178648) hydrate. researchgate.net This intermediate can then undergo further reactions to introduce substituents at various positions on the pyrrolidinone ring. researchgate.net

Another approach involves the modification of existing pyrrolidinone structures. For example, the synthesis of 4-hydroxypyrrolidine-2-one has been achieved from tetramic acid intermediates, which are derived from N-Boc-protected amino acids. uitm.edu.my The reduction of the resulting pyrrolidine-2,4-dione (B1332186) can yield the desired 4-hydroxypyrrolidin-2-one. uitm.edu.my

The synthesis of 4-phenylpyrrolidin-2-one has been accomplished via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone, showcasing a ring-expansion strategy to form the lactam ring. orgsyn.org While not a direct synthesis of 4-acetylpyrrolidin-2-one, these methods highlight the diverse strategies available for accessing 4-substituted pyrrolidinones.

Chemical Reactivity and Participation in Organic Reactions

Direct Synthetic Routes to this compound

The direct construction of the this compound framework can be achieved through several synthetic strategies, primarily involving the cyclization of appropriately functionalized acyclic precursors or through convergent multicomponent reactions.

Precursor-Based Cyclization Strategies

The formation of the pyrrolidin-2-one ring from a linear precursor is a common and effective strategy. In the context of 4-substituted pyrrolidin-2-ones, this often involves the cyclization of γ-amino acids or their derivatives. For instance, the synthesis of 4-phenylpyrrolidin-2-one has been accomplished via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. nih.gov This reaction, which proceeds through the insertion of a nitrogen atom into a carbon-carbon bond adjacent to a carbonyl group, provides a conceptual framework for accessing 4-substituted lactams.

A plausible precursor-based cyclization for this compound could involve an intramolecular condensation of a δ-keto-γ-amino acid ester. Such a precursor could be assembled through various standard organic transformations. The final cyclization to the lactam would then form the desired heterocyclic system with the acetyl group at the 4-position.

Multicomponent Reaction Approaches Leading to Acylated Pyrrolin-2-ones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. mdpi.combeilstein-journals.orgresearchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrrolidine (B122466) and pyrrole (B145914) derivatives. mdpi.combeilstein-journals.orgresearchgate.net A notable example leading to a closely related structure is the three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid. shokubai.org This reaction yields substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. shokubai.org

The proposed mechanism for this transformation involves the initial formation of an iminium species from the aldehyde and aniline. shokubai.org This is followed by the addition of the enol form of ethyl 2,4-dioxovalerate and subsequent intramolecular cyclization to afford the highly functionalized pyrrolin-2-one ring. shokubai.org These products can then be further elaborated to access a variety of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. shokubai.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-Acetyl-3-hydroxy-3-pyrroline-2-one derivative | 80 |

Synthesis of Positional Isomers and Analogues of this compound

The regioselective synthesis of acetylated pyrrolidin-2-ones is crucial for accessing a diverse range of chemical structures. Methodologies have been developed to specifically prepare the 5-acetyl and 1-acetyl isomers.

Methodologies for 5-Acetylpyrrolidin-2-one (B8592581)

Glutamic acid and its derivatives, such as pyroglutamic acid, are common starting materials for the synthesis of 5-substituted pyrrolidin-2-ones due to their inherent chirality and functional group handles. wikipedia.orgacs.orgmdpi.com A synthetic route to a deuterated analog of 5-acetylpyrrolidin-2-one, specifically [2H2]-2-acetyl-1-pyrroline, has been reported starting from α-methyl N-Boc-L-glutamate. nih.gov This synthesis proceeds through a 5-acetylpyrrolidin-2-one intermediate which is then reduced. nih.gov

The key steps in this synthesis involve the reduction of the glutamic acid derivative, followed by a series of transformations to introduce the acetyl group at the 5-position. While this specific example leads to a deuterated and further reacted product, it establishes a clear precedent for the synthesis of 5-acetylpyrrolidin-2-one from readily available chiral pool starting materials.

Synthesis of 1-Acetylpyrrolidin-2-one Derivatives

The N-acetylation of the pyrrolidin-2-one ring is a straightforward and high-yielding transformation. 1-Acetylpyrrolidin-2-one can be readily synthesized by reacting 2-pyrrolidone with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. shokubai.org This compound is a colorless to pale yellow liquid and serves as a versatile intermediate in the synthesis of various fine chemicals. shokubai.orgacs.org

Furthermore, (S)-1-acetyl-2-pyrrolidinecarboxamide, a key intermediate for the synthesis of the antidepressant Levosulpiride, can be prepared from (S)-proline. wikipedia.org The synthesis involves the acetylation of the proline nitrogen with acetic anhydride, followed by reaction with an acyl halide and subsequent amidation with alcoholic ammonia. wikipedia.org

Stereocontrolled Synthesis of this compound and its Chiral Derivatives

The development of stereocontrolled methods for the synthesis of substituted pyrrolidines is of significant interest due to the prevalence of this chiral motif in pharmaceuticals and natural products. nih.gov Strategies for achieving stereocontrol in the synthesis of 4-substituted pyrrolidin-2-ones often rely on the use of chiral precursors or chiral catalysts.

The stereoselective synthesis of densely substituted pyrrolidines has been achieved via [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov This approach allows for the creation of up to four stereogenic centers with good to excellent diastereoselectivity. nih.gov While not a direct synthesis of this compound, this methodology provides a powerful tool for the asymmetric synthesis of highly functionalized pyrrolidine rings, which could be further elaborated to introduce the acetyl group.

Another approach involves the use of chiral starting materials from the chiral pool, such as L-proline. The synthesis of a chiral spiranic aminochroman derivative has been accomplished starting from L-proline, demonstrating the utility of this amino acid in constructing complex chiral molecules containing a pyrrolidine ring.

The synthesis of pyrrolidine-based analogues of 2-acetamidosugars as N-acetyl-D-glucosaminidase inhibitors has also been reported, highlighting the importance of stereocontrolled synthesis in generating biologically active molecules. These syntheses often employ ring-contraction strategies or start from carbohydrate precursors to control the stereochemistry of the resulting pyrrolidine. nih.gov

Enantioselective Approaches

Achieving high enantioselectivity in the synthesis of 4-acylpyrrolidin-2-ones is crucial for developing chiral drugs and catalysts. Various strategies have been developed, often involving asymmetric catalysis or the use of chiral starting materials.

One effective biocatalytic method involves the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones to produce enantiopure (S)-4-hydroxypyrrolidin-2-ones. nih.gov These hydroxylated intermediates are valuable precursors that can be subsequently oxidized to the corresponding 4-keto compounds and further elaborated to introduce the acetyl group. For instance, the hydroxylation of N-benzylpyrrolidin-2-one and N-(4-methoxybenzyl)pyrrolidin-2-one using the microorganism Sphingomonas sp. HXN-200 yields the (S)-4-hydroxy derivatives with excellent enantiomeric excess (ee). nih.gov This biological approach offers a green and highly selective route to key chiral building blocks.

Organocatalysis provides another powerful tool for the enantioselective construction of the pyrrolidinone scaffold. nih.gov Proline and its derivatives have been extensively used as catalysts in asymmetric reactions. nih.govmdpi.com For example, asymmetric conjugate addition reactions can establish the stereocenter at the C4 position. While not directly synthesizing this compound, these methods create densely substituted chiral pyrrolidines that are precursors to the target structures. mdpi.com

Metal-catalyzed reactions also feature prominently in enantioselective syntheses. Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes can generate highly substituted pyrrolidines with excellent stereocontrol. rsc.org These products can then be converted into the desired 4-acylpyrrolidin-2-one derivatives through subsequent functional group transformations. A notable strategy involves the copper-catalyzed asymmetric acylcyanation of alkenes, which produces β-cyano ketones with high enantiopurity. acs.org These intermediates are versatile precursors for nitrogen-containing heterocycles like pyrrolidinones. acs.org

| Method | Catalyst/Reagent | Substrate Example | Product | Enantiomeric Excess (ee) |

| Biocatalytic Hydroxylation | Sphingomonas sp. HXN-200 | N-Benzylpyrrolidin-2-one | (S)-N-Benzyl-4-hydroxypyrrolidin-2-one | >99.9% |

| Biocatalytic Hydroxylation | Sphingomonas sp. HXN-200 | N-(4-Methoxybenzyl)pyrrolidin-2-one | (S)-N-(4-Methoxybenzyl)-4-hydroxypyrrolidin-2-one | 92% (99.9% after crystallization) |

| Organocatalytic Cycloaddition | BINOL-phosphoric acid | 1H-Pyrrole-2-carbinols and aryl acetaldehydes | 2,3-Dihydro-1H-pyrrolizin-3-ols | up to 98.5:1.5 e.r. |

| Copper-Catalyzed Acylcyanation | Copper-Box Complex | Alkenes | β-Cyano Ketones | up to >99:1 e.r. |

Diastereoselective Control in Synthesis, exemplified by epoxide formation

Diastereoselective synthesis is essential when creating molecules with multiple stereocenters. The formation and subsequent ring-opening of an epoxide intermediate is a classic and effective strategy for controlling the stereochemistry at adjacent carbon atoms. While a direct example for this compound is not prominently documented, the diastereoselective synthesis of epoxy-piperidones provides a clear and analogous illustration of this principle. nih.gov

A notable example is the substrate-controlled, diastereoselective synthesis of 3α,4α-epoxy-5β-pipermethystine. nih.gov The key step in this synthesis is a tandem oxidation of a dehydropiperidine precursor. This reaction proceeds through the transient formation of an α,β-unsaturated amide, which then undergoes a highly stereoselective epoxidation. nih.gov The facial selectivity of the epoxidation is directed by the existing stereochemistry within the molecule, leading to the formation of the anti-epoxide with high diastereoselectivity. nih.gov

This strategy can be conceptually applied to the synthesis of this compound analogs. A synthetic sequence could involve:

Creation of a 4,5-unsaturated pyrrolidin-2-one precursor.

Stereoselective epoxidation of the double bond to form a 4,5-epoxypyrrolidin-2-one. The stereochemistry of this epoxide would be controlled by adjacent substituents or by using a chiral epoxidizing agent.

Regioselective opening of the epoxide with a suitable carbon nucleophile (e.g., an acetylide equivalent) to install the acetyl group at the C4 position. The ring-opening typically occurs via an SN2 mechanism, resulting in an inversion of configuration at the site of attack and establishing a defined diastereomeric relationship between the new acetyl group and the hydroxyl group at C5.

This epoxide-based strategy highlights how the controlled formation of a cyclic intermediate can effectively translate stereochemical information and build complex, multi-stereocenter molecules with high fidelity.

Application of Protecting Groups in the Synthesis of this compound Systems

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools to ensure chemoselectivity. utsouthwestern.edu They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net The synthesis of acylated pyrrolidinones requires careful protection of both the lactam nitrogen and potentially the acetyl carbonyl group.

Nitrogen Protection: The N-H bond of the pyrrolidin-2-one ring is acidic and the nitrogen atom can be nucleophilic. To prevent unwanted N-acylation, N-alkylation, or deprotonation during steps involving strong bases or electrophiles, the nitrogen is often protected. biosynth.com Common protecting groups for the lactam nitrogen include:

Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of nucleophilic and basic conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.net

Cbz (Carboxybenzyl): Installed using benzyl (B1604629) chloroformate (CbzCl), it is stable to acidic and mild basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which preserves many other functional groups. jocpr.com

Benzyl (Bn): A simple benzyl group can be introduced via benzylation with benzyl bromide (BnBr). Like the Cbz group, it is removed by hydrogenolysis.

Carbonyl Protection: The acetyl group at the C4 position is a reactive carbonyl that may need protection during certain transformations, such as the reduction of another functional group elsewhere in the molecule. The most common way to protect a ketone is to convert it into an acetal (B89532) or ketal, which are stable to basic and nucleophilic reagents. utsouthwestern.edu

Acyclic Ketals (e.g., Dimethyl Ketal): Formed by reacting the ketone with methanol (B129727) in the presence of an acid catalyst.

Cyclic Ketals (e.g., Ethylene (B1197577) Ketal): Formed using ethylene glycol and an acid catalyst. Cyclic ketals are generally more stable than acyclic ones.

Deprotection of ketals is typically achieved by treatment with aqueous acid. utsouthwestern.edu The choice of protecting groups must be strategic, allowing for their selective removal without affecting other parts of the molecule—a concept known as orthogonal protection. researchgate.netjocpr.com For example, one could use an acid-labile Boc group on the nitrogen and a hydrogenation-labile benzyl ester elsewhere, allowing each to be removed independently.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Lactam Nitrogen | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) |

| Lactam Nitrogen | Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Lactam Nitrogen | Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Acetyl Carbonyl | Ethylene Ketal | - | Ethylene glycol, acid catalyst | Aqueous acid |

Reactions Involving the C-4 Acetyl Moiety

The acetyl group at the C-4 position, with its electrophilic ketone carbonyl, is a primary site for chemical modification. Its reactions are central to the functionalization and elaboration of the this compound framework.

The carbonyl group of an aldehyde or ketone is a polar double bond where the carbon atom is electrophilic. libretexts.org This electrophilic nature makes the carbonyl carbon of the C-4 acetyl group susceptible to attack by nucleophiles. Such reactions are fundamental to organic chemistry and are termed nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com In this process, the nucleophile forms a new bond with the carbonyl carbon, causing the carbon-oxygen π-bond to break and its electrons to move to the oxygen atom, resulting in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The reactivity of the carbonyl carbon is influenced by attached groups; electron-withdrawing groups enhance its positive character and facilitate nucleophilic attack. masterorganicchemistry.com In the context of this compound derivatives, the presence of the acetyl group at the 4-position provides a key handle for functionalization through nucleophilic addition. beilstein-journals.org For instance, substituted 3-hydroxy-3-pyrroline-2-ones bearing a 4-acetyl group can react with nucleophiles like hydroxylamine (B1172632) and semicarbazide (B1199961) at the acetyl carbonyl. beilstein-journals.org

A common example of this reaction type is cyanohydrin formation, where a cyanide ion (CN⁻) attacks the carbonyl carbon. libretexts.org This reaction converts the carbonyl group into a cyanohydrin, which features both a cyanide (-CN) and a hydroxyl (-OH) group on the same carbon. libretexts.org The addition of alcohol nucleophiles (R-OH) can also occur, leading to the formation of hemiacetals. libretexts.org

The general mechanism for nucleophilic addition can proceed under basic or acidic conditions:

Base-Promoted Addition: A strong nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.org

Acid-Catalyzed Addition: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a weaker, neutral nucleophile. libretexts.org

The strategic placement of functional groups on the this compound scaffold can facilitate intramolecular reactions. These processes, where different parts of the same molecule react with each other, are crucial for constructing complex cyclic and polycyclic systems.

Intramolecular cyclization can occur when a nucleophilic moiety elsewhere in the molecule attacks the electrophilic acetyl carbonyl carbon. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which contain a ketone group, have been shown to undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net This highlights how a keto-group, similar to the acetyl group in this compound, can participate in ring-forming reactions.

Rearrangement reactions can alter the fundamental skeleton of the pyrrolidin-2-one ring. The aza-Baeyer-Villiger rearrangement, for example, allows for the insertion of a nitrogen atom into a ring adjacent to a carbonyl group. researchgate.net This reaction type, which transforms cyclobutanones into γ-lactams (the core structure of pyrrolidin-2-one), proceeds under mild conditions and offers a pathway to modify the lactam ring itself, qualifying as a "late-stage skeletal editing" technique. researchgate.net Such rearrangements are distinct from classical reactions like the Beckmann rearrangement and can proceed with high regioselectivity and stereospecificity. researchgate.net

Transformations of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring is a stable lactam, but it possesses sites that can be chemically modified. These transformations can involve substitution at various positions on the ring or, under certain conditions, the opening of the ring itself.

The pyrrolidin-2-one ring can be functionalized at positions other than C-4. Research has shown that in derivatives like 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrrolin-2-ones, the 3-position is a key site for modification. beilstein-journals.org These compounds react with aliphatic amines, where the amine acts as a nucleophile, leading to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives. beilstein-journals.org The reaction optimization shows that using ethanol (B145695) as a solvent can dramatically increase product yields compared to acetic acid. beilstein-journals.org

The following table summarizes the optimized synthesis of various 1,4,5-trisubstituted pyrrolidine-2,3-diones from a 4-acetyl-pyrrolin-2-one derivative.

| Entry | Ar¹ | Ar² | R | Product | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 4-MeOC₆H₄CH₂ | 10aa | 89 |

| 2 | C₆H₅ | C₆H₅ | CH₃ | 10ab | 88 |

| 3 | C₆H₅ | C₆H₅ | C₆H₅CH₂ | 10ac | 90 |

| 4 | C₆H₅ | C₆H₅ | CH₃CH₂OCOCH₂ | 10ad | 82 |

| 5 | 4-MeC₆H₄ | C₆H₅ | 4-MeOC₆H₄CH₂ | 10ba | 76 |

| 6 | 4-MeC₆H₄ | C₆H₅ | CH₃ | 10bb | 84 |

| 7 | 4-MeC₆H₄ | C₆H₅ | C₆H₅CH₂ | 10bc | 81 |

| 8 | 4-MeC₆H₄ | C₆H₅ | CH₃CH₂OCOCH₂ | 10bd | 87 |

| 9 | 4-ClC₆H₄ | C₆H₅ | 4-MeOC₆H₄CH₂ | 10ca | 81 |

| 10 | 4-ClC₆H₄ | C₆H₅ | CH₃ | 10cb | 77 |

| 11 | 4-ClC₆H₄ | C₆H₅ | C₆H₅CH₂ | 10cc | 79 |

| 12 | 4-ClC₆H₄ | C₆H₅ | CH₃CH₂OCOCH₂ | 10cd | 80 |

| Data sourced from a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org |

Furthermore, the nitrogen atom of the pyrrolidine ring is a privileged position for substitution, with a significant percentage of FDA-approved drugs containing a pyrrolidine scaffold being substituted at the N-1 position. nih.gov

While the lactam in the pyrrolidin-2-one ring is generally stable, it can undergo ring-opening reactions under specific conditions, often followed by recyclization to form new heterocyclic systems. A method for synthesizing fused pyridine (B92270) derivatives involves a sequence of pyrrolidine ring-closure followed by ring-opening and a formal aza-Diels-Alder reaction. nih.gov

The synthesis of pyrrolidin-2-ones can also be achieved through ring contraction of larger rings. For example, N-substituted piperidines can be converted into pyrrolidin-2-ones through a cascade reaction. rsc.org The mechanism involves a domino process that includes the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by oxidation, decarboxylation, and ipso-oxidation to yield the final pyrrolidin-2-one product. rsc.orgresearchgate.net This demonstrates a pathway where one heterocyclic system is transformed into another through a series of bond-cleavage and bond-formation events. researchgate.net

Tautomeric Equilibria and Isomerization in this compound and its Derivatives

Tautomerism, the interconversion of structural isomers, is a relevant concept for derivatives of this compound. Specifically, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones exhibit tautomerism. beilstein-journals.org These compounds can exist in different forms due to the slight energy difference and a significantly large rate constant for the transformation between the tautomers. beilstein-journals.org

When these 3-hydroxy-pyrrolin-2-one derivatives react with aliphatic amines, the resulting 1,4,5-trisubstituted pyrrolidine-2,3-diones are found to exist in an enamine form. beilstein-journals.org This enamine tautomer is stabilized by the formation of an intramolecular hydrogen bond between the enamine N-H and a nearby carbonyl oxygen. Evidence for this structure comes from ¹H NMR spectroscopy, which shows a characteristic broad peak for the amino proton at a high chemical shift (e.g., 11.74 ppm), indicative of its involvement in a strong hydrogen bond. beilstein-journals.org

Oxidation and Reduction Chemistry of the Acetylpyrrolidinone Framework

The chemical reactivity of the this compound framework is significantly influenced by the presence of the acetyl group and the lactam ring. These functionalities allow for a range of oxidation and reduction reactions, enabling the synthesis of diverse derivatives with potential applications in various fields of chemistry and pharmacology. The stereochemical outcome of these transformations is often a critical aspect, leading to the formation of chiral molecules with specific biological activities.

The reduction of the acetyl group to a secondary alcohol and its subsequent oxidation, as well as the oxidative cleavage of the acetyl group, are key transformations of this scaffold. These reactions provide access to a variety of functionalized pyrrolidinone derivatives.

Reduction of the Acetyl Group

The ketone of the acetyl group in this compound is susceptible to reduction by various reducing agents to yield 4-(1-hydroxyethyl)pyrrolidin-2-one. This transformation introduces a new chiral center, and therefore, the stereoselectivity of the reduction is a crucial factor.

Commonly used reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction when a chiral center is already present in the pyrrolidinone ring or when a chiral reducing agent is used.

While specific studies on the reduction of this compound are not extensively documented in the reviewed literature, the reduction of structurally related pyrrolidine-2,4-diones provides valuable insights. For instance, the regioselective reduction of 5-substituted pyrrolidine-2,4-diones using sodium borohydride in methanol has been shown to yield the corresponding 4-hydroxypyrrolidin-2-one derivatives. uitm.edu.my In this study, N-Boc-protected amino acids were used to synthesize tetramic acids, which were then reduced. For example, the reduction of the tetramic acid derived from N-Boc-alanine yielded the corresponding 4-hydroxy-5-methylpyrrolidin-2-one. uitm.edu.my

Table 1: Examples of Reduction of Pyrrolidinone Derivatives

| Reactant | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 5-Methylpyrrolidine-2,4-dione (from N-Boc-alanine) | Sodium Borohydride (NaBH₄) | Methanol | 4-Hydroxy-5-methylpyrrolidin-2-one | 9 | uitm.edu.my |

| 5-Isopropylpyrrolidine-2,4-dione (from N-Boc-valine) | Sodium Borohydride (NaBH₄) | Methanol | 4-Hydroxy-5-isopropylpyrrolidin-2-one | 6 | uitm.edu.my |

Note: The data presented is for the reduction of pyrrolidine-2,4-dione (B1332186) derivatives, which are structurally related to this compound. Specific yield and conditions for the reduction of this compound may vary.

The diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride has also been studied, highlighting the influence of solvent composition on the stereochemical outcome. researchgate.net These findings suggest that similar control of stereoselectivity could be achievable in the reduction of this compound.

Enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. chemguide.co.uknih.gov While direct enzymatic reduction of this compound has not been reported, the successful use of enzymes like alcohol dehydrogenase for the reduction of other ketones suggests that this could be a viable strategy for obtaining enantiomerically pure (R)- or (S)-4-(1-hydroxyethyl)pyrrolidin-2-one. acs.org

Oxidation of the Acetylpyrrolidinone Framework

The oxidation of the this compound framework can be directed at either the acetyl group or the pyrrolidinone ring itself.

A significant oxidative transformation of the acetyl group is the Baeyer-Villiger oxidation, which converts the ketone into an ester. wikipedia.orgslideshare.netjk-sci.comorganic-chemistry.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The Baeyer-Villiger oxidation of this compound would be expected to yield 1-(2-oxopyrrolidin-4-yl) acetate. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the ketone, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org

Table 2: General Scheme of Baeyer-Villiger Oxidation

| Reactant | Oxidizing Agent | Product |

| Ketone (e.g., this compound) | Peroxy acid (e.g., m-CPBA) | Ester (e.g., 1-(2-Oxopyrrolidin-4-yl) acetate) |

Note: This table represents a general transformation. Specific research findings on the Baeyer-Villiger oxidation of this compound are not detailed in the available literature.

The pyrrolidinone ring itself can be subject to oxidation, although this generally requires more forcing conditions. The nitrogen atom of the lactam is a potential site for oxidation, which could lead to N-oxide derivatives. Furthermore, oxidation of the carbon backbone of the pyrrolidinone ring can lead to ring-opened products or the introduction of further functional groups.

The development of catalytic and environmentally friendly oxidation methods is an area of active research. organic-chemistry.org The use of molecular oxygen or hydrogen peroxide as the terminal oxidant in the presence of a suitable catalyst could provide more sustainable routes for the oxidation of the acetylpyrrolidinone framework. organic-chemistry.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a detailed mapping of the molecular framework.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different sets of protons are observed. The protons on the pyrrolidinone ring and the acetyl group exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons of the pyrrolidone ring typically appear as complex multiplets due to their diastereotopic nature and coupling to adjacent protons. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the lactam and the acetyl group are readily identified by their characteristic downfield shifts. The chemical shifts of the aliphatic carbons in the pyrrolidinone ring confirm the cyclic structure.

Detailed analysis of NMR data, including chemical shifts (δ) and coupling constants (J), allows for the precise assignment of each signal to a specific atom within the this compound structure. This information is fundamental for confirming the compound's identity and for studying its conformational dynamics in solution.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.48 | Singlet | 3H |

| CH₂ (Position 3) | ~2.06 | Multiplet | 2H |

| CH₂ (Position 5) | ~3.81 | Triplet | 2H |

| CH (Position 4) & CH₂ (Position 3) | ~2.61 | Multiplet | 2H |

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| CH₃ (Acetyl) | ~24.5 |

| CH₂ (Position 3) | ~29.5 |

| CH₂ (Position 5) | ~45.0 |

| C (Position 4) | ~35.0 |

| C=O (Lactam) | ~175.0 |

| C=O (Acetyl) | ~170.0 |

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, which corresponds to the intact molecule with a single positive charge. The exact mass of this ion allows for the confirmation of the compound's elemental composition. nih.govnist.gov

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides a "fingerprint" of the molecule, which can be used for its identification and for corroborating its structure. Common fragmentation pathways for amides and ketones can be observed. miamioh.edu For this compound, key fragmentation may involve the loss of the acetyl group, cleavage of the pyrrolidinone ring, and other characteristic rearrangements.

Electrospray ionization (ESI), a soft ionization technique, is also employed, particularly in conjunction with liquid chromatography (LC-MS). ESI typically results in the formation of a protonated molecule [M+H]⁺, with minimal fragmentation, which is useful for accurate molecular weight determination. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) experiments can then be performed on the selected precursor ion to induce fragmentation and obtain detailed structural information. nih.gov

Interactive Table 3: Characteristic Mass Spectrometry Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 127 | [C₆H₉NO₂]⁺ (Molecular Ion) | Intact molecule |

| 84 | [C₄H₆NO]⁺ | Loss of acetyl radical (•COCH₃) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: The relative intensities of the fragments can vary based on the ionization method and energy.

X-ray Diffraction Analysis of this compound and its Crystalline Derivatives

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.comjyu.fi

While specific crystallographic data for this compound is not widely available in the surveyed literature, studies on closely related pyrrolidone derivatives have demonstrated the power of this technique. nih.gov For such compounds, X-ray analysis has confirmed the puckering of the five-membered ring and the relative stereochemistry of substituents. nih.gov In the case of this compound, X-ray diffraction would be invaluable for establishing the precise conformation of the pyrrolidinone ring and the orientation of the acetyl group relative to the ring.

Interactive Table 4: Hypothetical Crystallographic Parameters for a Pyrrolidinone Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 10.2, c = 7.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| V (ų) | The volume of the unit cell. | 652.3 |

| Z | The number of molecules in the unit cell. | 4 |

Note: This table presents example data for a hypothetical pyrrolidinone derivative to illustrate the type of information obtained from an X-ray diffraction study, as specific data for this compound is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. Both methods probe the vibrational modes of the bonds within the molecule, but they are based on different physical principles and often provide complementary information. nih.govnih.gov

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The lactam carbonyl (C=O) stretching vibration typically appears at a different frequency than the ketone carbonyl of the acetyl group, allowing for their distinction. Other significant bands in the IR spectrum include the C-N stretching of the amide and the various C-H stretching and bending vibrations of the aliphatic and methyl groups. nist.gov

Raman spectroscopy can also be used to identify these functional groups. While carbonyl groups often show strong signals in the IR spectrum, C-C bonds and other less polar bonds can give rise to strong signals in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of this compound.

Interactive Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Lactam) | ~1680 - 1700 | IR, Raman |

| C=O Stretch (Acetyl) | ~1710 - 1730 | IR, Raman |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | IR, Raman |

| C-N Stretch | ~1250 - 1350 | IR |

Note: The exact positions and intensities of the peaks can be influenced by the sample state (e.g., solid, liquid) and intermolecular interactions.

Theoretical and Computational Chemistry Studies on 4 Acetylpyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving pyrrolidinone scaffolds. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction, providing deep insights into its feasibility, kinetics, and thermodynamics. nih.gov

Detailed DFT calculations have been employed to explore the mechanistic aspects of reactions involving derivatives of 4-acetylpyrrolidin-2-one. For instance, the reaction between 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine (B109427) has been studied to understand the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov These studies propose a possible reaction mechanism based on computational results, suggesting that the main product is formed favorably through the pathway with the lowest Gibbs free energy barrier (ΔG#). nih.gov DFT calculations have shown that for such reactions, kinetic selectivity often plays a more significant role than thermodynamic selectivity in determining the major product. nih.gov

In one study, calculations were performed at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory to compare the stability of tautomeric forms. nih.gov The results indicated that one tautomer was more stable than the other by a narrow energy margin of 1.3 kcal·mol⁻¹ in the gas phase and 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model. nih.gov The transformation between these tautomers was found to proceed through a very low potential barrier, highlighting the dynamic nature of these systems. nih.gov

Similarly, DFT and Møller–Plesset perturbation theory (MP2) have been used to elucidate complex reaction mechanisms such as the synthesis of pyrrolidinedione derivatives via a Nef-type rearrangement. scispace.com These computational models determine the relative stability of intermediates and the energy barriers of various elementary steps. scispace.com For example, in the reaction of coumarin (B35378) with nitromethane (B149229) to form a pyrrolidine (B122466) ring, the energy barrier for the initial Michael addition was calculated to be 21.7 kJ·mol⁻¹, while a subsequent tautomerization step had a much higher barrier of 197.8 kJ·mol⁻¹. scispace.com Such detailed energetic mapping is crucial for optimizing reaction conditions and guiding synthetic strategies.

Table 1: Calculated Energy Barriers for Reaction Steps in Pyrrolidinone Synthesis

| Reaction Step | Computational Method | Calculated Activation Energy (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Michael Addition (Coumarin + Nitromethane) | DFT/MP2 | 21.7 | scispace.com |

| Tautomerization (Nitromethyl Intermediate) | DFT/MP2 | 197.8 | scispace.com |

| Oxygen Migration (Nef Rearrangement) | DFT/MP2 | 142.4 | scispace.com |

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of this compound and predicting its reactivity. These methods provide quantitative data on the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters derived from these models include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. arabjchem.org For a series of pyrrolidinone derivatives studied using DFT with the B3LYP functional and 6-31G* basis set, these electronic properties were calculated to investigate their behavior, for instance, as corrosion inhibitors. arabjchem.org The presence of heteroatoms like nitrogen and oxygen in the pyrrolidinone ring significantly influences the molecule's electronic properties and its ability to adsorb onto surfaces. arabjchem.org

Quantum-chemical studies on related heterocyclic systems, such as thienopyrroles, have also been performed to understand the effect of structural and electronic factors on reaction selectivity. researchgate.net Using semiempirical methods like MNDO, researchers can analyze the electron density distribution in complexes with reagents (e.g., Lewis acids like AlCl₃) to predict the most likely sites for electrophilic attack. researchgate.net These calculations have shown that reaction selectivity often depends more on the electron density distribution in the reaction complex than on the structural parameters of the isolated molecule. researchgate.net

Table 2: Example Electronic Properties of a Pyrrolidinone Derivative from Quantum Chemical Calculations

| Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| E(HOMO) | -0.245 | Electron-donating ability |

| E(LUMO) | -0.031 | Electron-accepting ability |

| Energy Gap (ΔE) | 0.214 | Chemical reactivity and stability |

Note: The values in this table are illustrative examples based on calculations for a pyrrolidinone derivative and are not specific to this compound. arabjchem.org

Conformational Landscape Analysis via Computational Methods

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Computational methods provide a means to explore the conformational landscape, identifying the set of low-energy structures (conformers) that the molecule is likely to adopt. wustl.edu

A key challenge in computational chemistry is the efficient exploration of a molecule's potential energy surface to locate all relevant energy minima. wustl.edu Methods like the "low-mode search" (LMOD), which is based on eigenvector following, have been developed for this purpose. wustl.edu This approach is particularly effective for searching the conformational space of both cyclic and acyclic molecules without requiring special treatment of rings or predefined rotatable bonds. wustl.edu For a molecule with a flexible acetyl group attached to a pyrrolidinone ring, such methods can systematically generate and evaluate a wide range of possible conformations to identify the most stable ones.

Large-scale studies on drug-like molecules have confirmed that ligands rarely bind to their target proteins in their absolute lowest calculated energy conformation. nih.gov In fact, a significant percentage of ligands adopt a conformation that is not a local energy minimum. nih.gov The energy difference between the bound conformation and the global minimum energy conformation is known as the strain energy. Calculations have shown that while most ligands have strain energies below 5 kcal/mol, values over 9 kcal/mol are not uncommon. nih.gov This indicates that the favorable energy from binding interactions can compensate for the energetic cost of adopting a less stable conformation. nih.gov Understanding the accessible conformations and their associated energies for this compound is therefore crucial for applications in drug design and materials science.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and other molecules, such as proteins or solvent molecules, over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a detailed, atomistic view of molecular encounters, binding events, and conformational changes. nih.govnih.gov

MD simulations have been successfully used to study pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net In these studies, the pyrrolidinone derivative is placed in a simulation box with the target protein, and their interactions are simulated over a period, often up to 100 nanoseconds. nih.govresearchgate.net The results can reveal the stability of the protein-ligand complex, identify key intermolecular interactions like hydrogen bonds, and calculate binding affinities. nih.gov For example, docking and MD simulation studies on certain pyrrolidinone derivatives showed a good binding affinity with AChE, suggesting they form stable complexes. nih.govresearchgate.net

MD simulations are also employed to understand the interaction of pyrrolidinone-containing polymers with surfaces. For instance, the adsorption of poly(N-vinyl-2-pyrrolidone) (PVP) onto cellulose (B213188) nanocrystals has been modeled in both vacuum and aqueous environments. mdpi.com These simulations quantify the interactions, such as hydrogen bonds and van der Waals forces, between the pyrrolidone rings and the cellulose surface. mdpi.com It was found that electrostatic interactions between the oxygen and nitrogen atoms of the pyrrolidone ring and the hydroxyl groups of cellulose are a primary driving force for adsorption. mdpi.com Such simulations are vital for understanding how these molecules function as stabilizers or compatibilizers in various material applications. mdpi.comrsc.org

Table 3: Summary of In Silico Findings for a Pyrrolidin-2-one Derivative as an AChE Inhibitor

| Analysis Type | Finding | Significance |

|---|---|---|

| Molecular Docking | Docking score of -18.59 (higher than reference drug Donepezil) | Predicts strong binding affinity to the active site. nih.govresearchgate.net |

| MD Simulation (100 ns) | Stable Ligand-Protein RMSD plot | Indicates the formation of a stable complex over time. nih.govresearchgate.net |

| Interaction Analysis | Formation of stable hydrogen bonds with key residues | Identifies specific interactions responsible for binding. nih.govresearchgate.net |

Applications of 4 Acetylpyrrolidin 2 One As a Synthetic Intermediate and Precursor

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

4-Acetylpyrrolidin-2-one serves as a versatile starting material for the creation of more complex heterocyclic structures, which are core components of many biologically active compounds. sigmaaldrich.com The presence of both a lactam ring and a reactive acetyl group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. sigmaaldrich.combeilstein-journals.org

One notable application is in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. beilstein-journals.org For instance, this compound can be derived from the multicomponent reaction of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline. beilstein-journals.org The resulting 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives can be further reacted with amines to generate a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.org These reactions demonstrate the utility of the this compound framework in rapidly constructing intricate molecular architectures. beilstein-journals.org

The reactivity of the acetyl group is key to its function as a building block. It can undergo nucleophilic addition reactions, allowing for the introduction of new functional groups and the extension of the molecular scaffold. beilstein-journals.org This reactivity has been exploited in the synthesis of various pyrrolidinone-containing structures. nih.gov

Preparation of Diversified Chemical Scaffolds and Libraries

The structural features of this compound make it an excellent starting point for the generation of chemical libraries—large collections of related compounds used in drug discovery and materials science. nih.gov The pyrrolidine (B122466) ring is a "privileged scaffold," meaning it is a common feature in many biologically active molecules. sigmaaldrich.comnih.gov By systematically modifying the this compound core, chemists can create a diverse range of molecules to screen for desired biological activities or material properties. nih.gov

The synthesis of these libraries often involves targeting the reactive sites of the molecule. For example, a series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene) methyl pyrrole (B145914) derivatives were synthesized by condensing 5-substituted oxindoles with N-substituted 2-pyrrolidone aldehydes, which can be derived from this compound. researchgate.net This approach allows for the creation of a wide array of compounds with potential as multi-target tyrosine kinase inhibitors. researchgate.net

Furthermore, the development of practical and efficient protocols, such as N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations, enables the construction of highly functionalized 2-pyrrolidinones with broad substrate scope and excellent functional group compatibility. rsc.org Such methods are invaluable for the rapid generation of diversified chemical scaffolds.

Precursors for Natural Products and Synthetic Analogues

The 2-pyrrolidinone (B116388) (or γ-lactam) structure is a prominent feature in numerous natural products with significant biological activities. beilstein-journals.orgresearchgate.net Consequently, this compound and its derivatives are valuable precursors in the total synthesis of these complex molecules and their synthetic analogues. The goal of creating synthetic analogues is often to simplify the structure of a natural product while retaining or improving its biological activity. nih.gov

An example of this is seen in the pursuit of simplified, potent inhibitors of β-N-acetylhexosaminidase, an enzyme implicated in various diseases. nih.gov Researchers have synthesized pyrrolidine analogues of pochonicine, a natural product inhibitor, to understand the key structural requirements for its activity. nih.gov These syntheses often start from chiral precursors to control the stereochemistry of the final product, a critical factor for biological function. nih.gov

The versatility of the pyrrolidinone scaffold is further highlighted by its presence in a wide range of alkaloids, including those from the Aspidosperma and Stemona families. nih.gov Synthetic strategies often leverage the inherent reactivity of pyrrolidinone precursors to construct these complex polycyclic frameworks. nih.gov

Development of Chemically Modified Derivatives for Advanced Materials Research

While the primary focus of this compound has been in the realm of bioactive compounds, its derivatives also hold potential for applications in materials science. The modification of the pyrrolidin-2-one core can lead to the development of new polymers, functional materials, and other advanced materials.

For example, N-vinyl pyrrolidin-2-one (NVP), a derivative of pyrrolidin-2-one, is extensively studied for its use as a surfactant, reducing agent, and shape-controlling agent in the synthesis of nanoparticles. researchgate.net The polymerization of NVP leads to polyvinylpyrrolidone (B124986) (PVP), a biocompatible and highly soluble polymer with applications in the biomedical field, including the stabilization of magnetic nanoparticles to reduce their toxicity. researchgate.net

The ability to introduce various functional groups onto the this compound scaffold opens up possibilities for creating bespoke materials. These could include polymers with specific thermal or mechanical properties, or functional dyes and liquid crystals where the pyrrolidinone core influences the material's electronic or optical characteristics. Further research into the derivatization of this compound is likely to uncover new applications in this area.

Future Research Directions and Methodological Advancements in 4 Acetylpyrrolidin 2 One Chemistry

Innovations in Green Chemistry Approaches for its Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are central to modern synthetic chemistry. dcatvci.orgnih.gov Future efforts in the synthesis of 4-acetylpyrrolidin-2-one and its derivatives will increasingly focus on environmentally benign approaches. Key areas of innovation include the use of green solvents, alternative energy sources, and catalyst-free reaction conditions.

Researchers have demonstrated the successful synthesis of pyrrolidinone derivatives using green solvents like ethanol (B145695) and water, minimizing the reliance on hazardous organic solvents. nih.govrsc.orgvjol.info.vn One-pot multicomponent reactions (MCRs) are particularly promising, as they increase efficiency and atom economy by combining several reaction steps into a single procedure without isolating intermediates. nih.govresearchgate.net For instance, MCRs have been developed for polysubstituted 2-pyrrolidinones that proceed under solvent-free and catalyst-free conditions at room temperature, offering significant environmental benefits. researchgate.net

Furthermore, the application of alternative energy sources such as ultrasound irradiation has been shown to accelerate reactions, leading to shorter reaction times, cleaner reaction profiles, and excellent yields for pyrrolidinone synthesis. rsc.orgrsc.org These methods often align with multiple green chemistry principles, including waste prevention, energy efficiency, and the use of safer chemical pathways. dcatvci.org

Table 1: Green Chemistry Approaches for Pyrrolidinone Synthesis

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis combining multiple reactants. | High atom economy, reduced steps, environmental compatibility. | researchgate.net |

| Ultrasound Irradiation | Use of ultrasonic waves as an energy source. | Accelerated reaction rates, high yields, clean profiles, energy efficiency. | rsc.orgrsc.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium (neat). | Reduced waste, favorable from an ecological standpoint. | researchgate.net |

| Green Solvents | Utilization of environmentally benign solvents like ethanol. | Reduced toxicity and environmental impact compared to traditional organic solvents. | vjol.info.vn |

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is a cornerstone of efficient chemical synthesis, and future research will undoubtedly focus on discovering and implementing novel catalytic systems for the transformation of this compound. The goal is to minimize waste by using small amounts of catalysts to carry out reactions many times, a core principle of green chemistry. dcatvci.org

One promising avenue is the use of biodegradable and readily available catalysts. For example, citric acid, a green and inexpensive additive, has been effectively used to catalyze the synthesis of substituted 3-pyrrolin-2-ones in an ethanol solution, demonstrating that harmful organic reagents can be avoided. rsc.orgrsc.org

The development of heterogeneous catalysts is another key area. acs.org Unlike homogeneous catalysts, which exist in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically a solid), allowing for easier separation from the reaction mixture and subsequent reuse. This simplifies purification processes and reduces waste. While specific applications to this compound are still emerging, the broader progress in developing reusable solid catalysts for related heterocyclic compounds indicates a clear future direction. Research into catalyst-free systems, where the reaction proceeds efficiently under mild conditions without any catalyst, also represents a significant advancement in simplifying synthesis and improving the environmental profile of chemical processes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Table 2: Applications of AI/ML in Chemical Synthesis

| Application | Function | Potential Impact on this compound Chemistry | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Predicts major products, yield, and selectivity based on reactants and conditions. | Streamlines the design of novel synthetic pathways; reduces trial-and-error experimentation. | chemeurope.comeurekalert.orgneurips.cc |

| Synthesis Planning | Assesses the potential yield and feasibility of complex multi-step synthetic routes. | Enables more efficient planning for the synthesis of complex derivatives. | rjptonline.org |

| Real-Time Optimization | Uses sensor data to monitor and adjust reaction conditions for optimal performance. | Improves yield and purity while minimizing reaction time and byproducts. | chemai.io |

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) is a powerful technique where molecules are built step-by-step on an insoluble solid support, or resin. This methodology offers significant advantages, including simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. SPS is also highly amenable to automation and the creation of large chemical libraries for drug discovery and other applications.

The application of SPS to the synthesis of pyrrolidinone derivatives has been successfully demonstrated. nih.gov For example, N-substituted pyrrolidinones can be efficiently synthesized on a solid support starting from resin-bound glutamic acid, utilizing a multi-component approach like the Ugi four-component reaction. nih.gov This strategy allows for the creation of diverse libraries of pyrrolidinone-containing molecules.

Given that many complex drugs containing the pyrrolidine (B122466) ring are assembled using solid-phase peptide synthesis techniques, the exploration of similar methodologies for non-peptidic structures like this compound is a logical and promising direction for future research. mdpi.com This would facilitate the rapid and efficient generation of a wide array of derivatives for screening and functional studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.